REACTION_CXSMILES
|
[C:1]([NH2:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:7]([C:9]1[CH:14]=[CH:13][C:12](F)=[CH:11][C:10]=1[C:16]([F:19])([F:18])[F:17])#[N:8].[H-].[Na+].Cl>CN(C)C=O.CCCCCC.O>[C:7]([C:9]1[CH:14]=[CH:13][C:12]([NH:6][C:1](=[O:5])[C:2]([CH3:4])=[CH2:3])=[CH:11][C:10]=1[C:16]([F:17])([F:18])[F:19])#[N:8] |f:2.3|
|
Name
|
|
Quantity
|
153 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)N
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C=C(C=C1)F)C(F)(F)F
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
102 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
970 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
915 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 4 hours under nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture temperature below 70° C
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
STIRRING
|
Details
|
to stir overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed sequentially with water (3×150 mL) and hexane (100 mL)
|
Type
|
CUSTOM
|
Details
|
dried at 60° C.
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C=C(C=C1)NC(C(=C)C)=O)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 260 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |